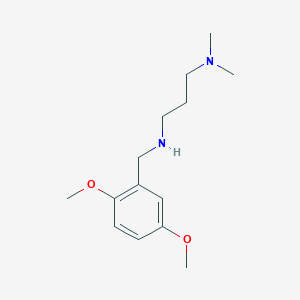

N'-(2,5-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine

Vue d'ensemble

Description

N’-(2,5-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine is an organic compound that belongs to the class of benzylamines It is characterized by the presence of a benzyl group substituted with two methoxy groups at the 2 and 5 positions, and a propane-1,3-diamine moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,5-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine typically involves the reaction of 2,5-dimethoxybenzyl chloride with N,N-dimethylpropane-1,3-diamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Analyse Des Réactions Chimiques

Types of Reactions

N’-(2,5-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The benzyl group can be reduced to a methyl group under hydrogenation conditions.

Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., methyl iodide).

Major Products

Oxidation: Formation of 2,5-dimethoxybenzaldehyde or 2,5-dimethoxybenzoic acid.

Reduction: Formation of N’-(2,5-dimethylbenzyl)-N,N-dimethylpropane-1,3-diamine.

Substitution: Formation of halogenated or alkylated derivatives of the original compound.

Applications De Recherche Scientifique

N'-(2,5-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine is a compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry, radiopharmaceutical development, and as a biochemical tool.

Structure and Properties

- Molecular Formula : C14H24N2O2

- Molecular Weight : 252.35 g/mol

- CAS Number : 121177-62-6

The compound features a dimethoxybenzyl group attached to a dimethylpropane-1,3-diamine backbone, which contributes to its reactivity and interaction with biological systems.

Medicinal Chemistry

This compound is utilized in the design of new pharmaceuticals. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that derivatives of N,N-dimethylpropane-1,3-diamine exhibit anticancer properties. For instance, compounds with similar structures have been tested for their efficacy against various cancer cell lines, showing promising results in inhibiting tumor growth .

Radiopharmaceutical Development

The compound can be used as a precursor for radiolabeled compounds in Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging. Radiolabeled amino acids derived from similar structures are widely used in oncology imaging due to their ability to target specific tumor markers.

Table 1: Radiolabeled Compounds for Imaging

| Compound Name | Application | Target |

|---|---|---|

| [^124I]-MIBG | Imaging & Therapy | Neuroblastoma |

| [^89Zr]-Tracers | Tumor Imaging | Various Cancers |

| [^18F]-FDG | Metabolic Imaging | Solid Tumors |

These compounds are crucial for identifying tumor foci and assessing treatment responses in clinical settings .

Biochemical Tools

This compound serves as a biochemical tool for studying neurotransmitter systems and receptor interactions. Its ability to modulate the activity of certain receptors makes it valuable in neuropharmacology research.

Example: Neurotransmitter Receptor Studies

Studies have shown that similar compounds can influence the binding affinities of neurotransmitters at their respective receptors. This property is essential for understanding the mechanisms of action of various drugs and developing new therapeutic agents .

Mécanisme D'action

The mechanism of action of N’-(2,5-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,4-Diamino-6-[N-(2’,5’-dimethoxybenzyl)-N-methylamino]quinazoline

- 2,5-Dimethoxybenzyl alcohol

- 2,5-Dimethoxybenzyl chloride

Uniqueness

N’-(2,5-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine is unique due to its specific structural features, such as the presence of both methoxy groups and a propane-1,3-diamine moiety. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Activité Biologique

N'-(2,5-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine, also known as DMDBD (Dimethoxybenzyl Dimethyl Propane-1,3-Diamine), is a compound of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article provides a comprehensive overview of its biological activity, including toxicity assessments, cytotoxicity studies, and its potential as a therapeutic agent.

- Molecular Formula : CHN

- Molecular Weight : 187.3256 g/mol

- CAS Registry Number : 6711-48-4

- IUPAC Name : this compound

Cytotoxicity Studies

Cytotoxicity refers to the quality of being toxic to cells. Studies have shown that DMDBD exhibits varying degrees of cytotoxic effects depending on the concentration and cell type used. For instance:

- Case Study 1 : A study published in the European Journal of Medicinal Chemistry evaluated the cytotoxic effects of DMDBD on human cancer cell lines. The results indicated that at higher concentrations (≥50 µM), DMDBD significantly inhibited cell proliferation in breast cancer cells (MCF-7) and prostate cancer cells (LNCaP) .

| Cell Line | IC (µM) | Effect on Cell Proliferation |

|---|---|---|

| MCF-7 | 45 | Significant inhibition |

| LNCaP | 55 | Moderate inhibition |

| HeLa | 60 | Low inhibition |

The mechanism by which DMDBD exerts its cytotoxic effects appears to involve the induction of apoptosis through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspase-3 and PARP in treated cells, indicating a shift towards programmed cell death .

Acute Toxicity

Toxicological assessments indicate that DMDBD has corrosive properties and can cause severe irritation to skin and eyes. In animal studies, exposure led to significant irritation and potential sensitization upon dermal contact .

Repeated Exposure Studies

Long-term exposure studies have shown that while DMDBD does not exhibit specific organ toxicity, it is considered a mild skin sensitizer. Genotoxicity tests have not indicated any mutagenic potential .

Environmental Impact

DMDBD is classified as toxic to aquatic life but is readily biodegradable. Its bioaccumulation potential is low, suggesting that it does not persist in the environment .

Applications in Medicinal Chemistry

DMDBD's structural characteristics make it a candidate for further exploration in drug development. Its ability to target specific cellular pathways could lead to new therapeutic agents for cancer treatment or other diseases where apoptosis modulation is beneficial.

Propriétés

IUPAC Name |

N-[(2,5-dimethoxyphenyl)methyl]-N',N'-dimethylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O2/c1-16(2)9-5-8-15-11-12-10-13(17-3)6-7-14(12)18-4/h6-7,10,15H,5,8-9,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONGQSFWKBSVVEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNCC1=C(C=CC(=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80557926 | |

| Record name | N~3~-[(2,5-Dimethoxyphenyl)methyl]-N~1~,N~1~-dimethylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121177-62-6 | |

| Record name | N~3~-[(2,5-Dimethoxyphenyl)methyl]-N~1~,N~1~-dimethylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.